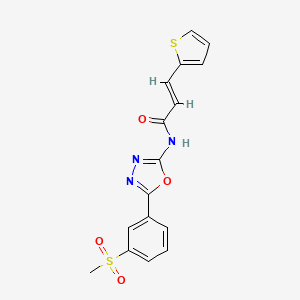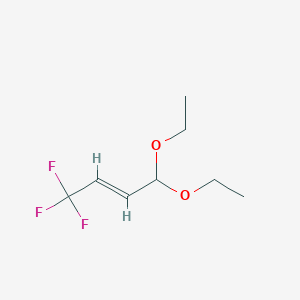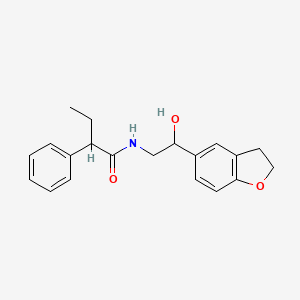![molecular formula C10H13F3N4O B2489957 (1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide CAS No. 1006322-86-6](/img/structure/B2489957.png)
(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their various biological activities, including inhibition of cyclooxygenase-2 (COX-2) and potential antimicrobial and antioxidant properties. Their synthesis often involves cyclocondensation reactions or transition-metal-free reactions, indicative of their complex molecular structures and significant biological relevance.
Synthesis Analysis
Synthesis of similar compounds typically involves cyclocondensation reactions of trifluoromethyl-containing hydrazides with aldehydes or ketones, leading to a series of pyrazole derivatives. For example, the synthesis of trifluoromethyl-containing (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides shows the versatility of starting materials and conditions that can yield a wide range of pyrazole derivatives with varying substituents (Bonacorso et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those with trifluoromethyl groups, has been extensively studied through methods like X-ray diffraction. These studies reveal almost planar structures for the pyrazole rings and demonstrate the impact of substituents on molecular packing (Martins et al., 2010).
Chemical Reactions and Properties
Compounds in this class undergo various chemical reactions, including cyclopropane formation via photolysis with suitable olefins or 1,3-dipolar addition reactions. The presence of a trifluoromethyl group significantly influences these reactions, affecting the reaction rate and product distribution (Atherton & Fields, 1968).
Scientific Research Applications
Chemical Characteristics and Applications
(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide is related to trifluoromethylpyrazoles and pyrazoline derivatives, both of which have been extensively studied for their significant chemical properties and potential applications. Trifluoromethylpyrazoles, for instance, are recognized for their anti-inflammatory and antibacterial properties, with variations in activity profiles based on the position of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus (Kaur, Kumar, & Gupta, 2015). Furthermore, pyrazoline derivatives are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The uniqueness of hexasubstituted pyrazolines in synthetic chemistry has also been reviewed, with insights into their ability to form hexasubstituted cyclopropanes through thermolysis and their role as effective oxygen-atom transfer reagents (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biochemical Interactions and Pathway Inhibition
The compound is also related to the broader class of pyrazoles and pyrazoline derivatives, which have been identified for their significant biochemical interactions and pathway inhibitions. For instance, certain pyrazolines are known to interact with cytochrome P450 isoforms in human liver microsomes, a crucial aspect in understanding metabolism-based drug-drug interactions and predicting possible drug interactions when multiple drugs are administered (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Antifungal Properties and Synthetic Methodologies
Moreover, the compound's structural characteristics align it with the use in combating agricultural diseases, as evidenced by research on small molecules against Fusarium oxysporum, highlighting antifungal properties and structure-activity relationship interpretations (Kaddouri et al., 2022). The synthesis methodologies of pyrazole heterocycles, owing to their presence in many biologically active compounds and their use as synthons in organic synthesis, underline their significance in the field of medicinal and combinatorial chemistry (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)8-5-7(6-1-2-6)15-17(8)4-3-9(14)16-18/h5-6,18H,1-4H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZPUECTEWIPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)(F)F)CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN(C(=C2)C(F)(F)F)CC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

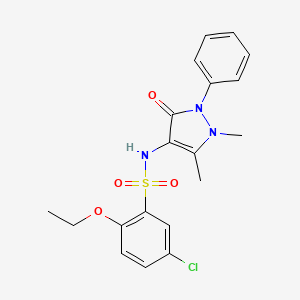
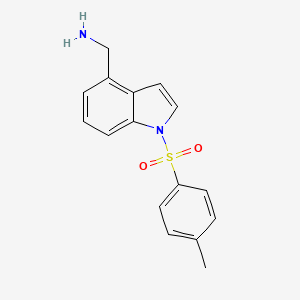
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)


![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

